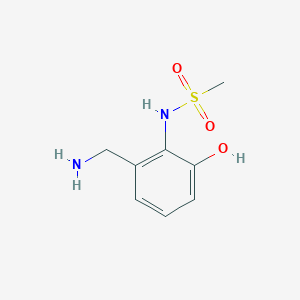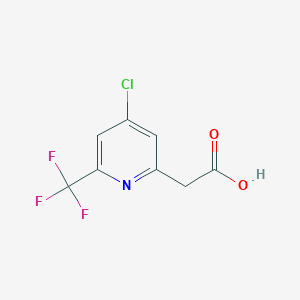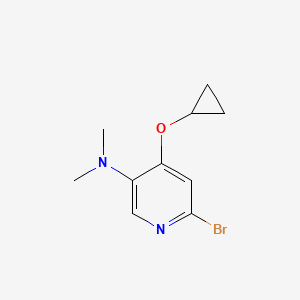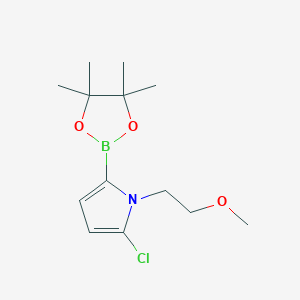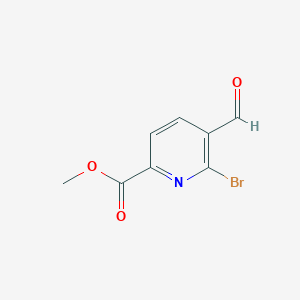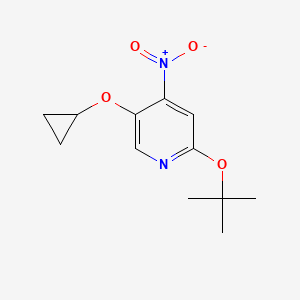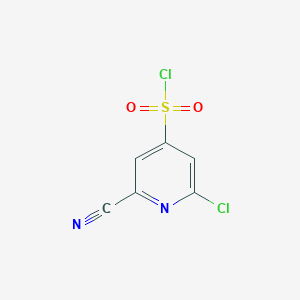
2-Chloro-6-cyanopyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-cyanopyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2N2O2S and a molecular weight of 237.06 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of chloro, cyano, and sulfonyl chloride functional groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyanopyridine-4-sulfonyl chloride typically involves the chlorination of 2-cyano-4-chloropyridine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions . The reaction is usually carried out in an inert solvent like dichloromethane to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-cyanopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and sulfonyl chloride groups are highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane, toluene, and acetonitrile are commonly used solvents.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of nucleophile and reaction conditions. For example, reactions with amines can yield sulfonamides, while reactions with alcohols can produce sulfonate esters .
Applications De Recherche Scientifique
2-Chloro-6-cyanopyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It plays a role in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-cyanopyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, combined with the presence of electron-withdrawing groups (chloro, cyano, and sulfonyl chloride), makes the compound highly reactive. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-cyanopyridine: Similar in structure but lacks the sulfonyl chloride group.
2,6-Dichloropyridine: Contains two chloro groups but lacks the cyano and sulfonyl chloride groups.
4-Chloro-2-cyanopyridine: Similar but with different positioning of functional groups.
Uniqueness
2-Chloro-6-cyanopyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in organic synthesis. The presence of the sulfonyl chloride group, in particular, allows for a wide range of chemical transformations that are not possible with simpler pyridine derivatives .
Propriétés
Formule moléculaire |
C6H2Cl2N2O2S |
|---|---|
Poids moléculaire |
237.06 g/mol |
Nom IUPAC |
2-chloro-6-cyanopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H2Cl2N2O2S/c7-6-2-5(13(8,11)12)1-4(3-9)10-6/h1-2H |
Clé InChI |
IIQKOCJGUTXMRP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C#N)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



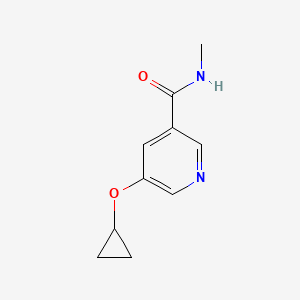
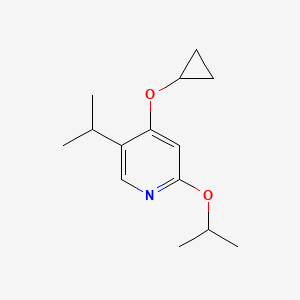
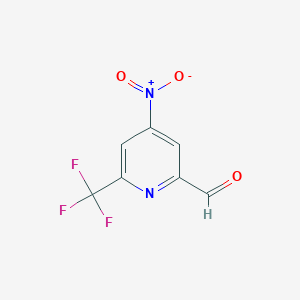
![7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845974.png)
![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)
